2-Chloro-4-fluorobenzylamine hydrochloride

Lipophilicity Drug Design Physicochemical Property Prediction

2-Chloro-4-fluorobenzylamine hydrochloride (CAS 42365-60-6) is a dihalogenated benzylamine salt with the molecular formula C₇H₈Cl₂FN and a molecular weight of 196.05 g/mol. It is the hydrochloride salt of the free base 2-chloro-4-fluorobenzylamine (CAS 15205-11-5), which possesses a benzene ring substituted with chlorine at the ortho position and fluorine at the para position relative to the aminomethyl group.

Molecular Formula C7H8Cl2FN
Molecular Weight 196.05 g/mol
CAS No. 42365-60-6
Cat. No. B1622306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluorobenzylamine hydrochloride
CAS42365-60-6
Molecular FormulaC7H8Cl2FN
Molecular Weight196.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)CN.Cl
InChIInChI=1S/C7H7ClFN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H
InChIKeyJRLSDBJQSHLCRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluorobenzylamine hydrochloride (CAS 42365-60-6) – Core Identity and Procurement-Relevant Physicochemical Profile


2-Chloro-4-fluorobenzylamine hydrochloride (CAS 42365-60-6) is a dihalogenated benzylamine salt with the molecular formula C₇H₈Cl₂FN and a molecular weight of 196.05 g/mol. It is the hydrochloride salt of the free base 2-chloro-4-fluorobenzylamine (CAS 15205-11-5), which possesses a benzene ring substituted with chlorine at the ortho position and fluorine at the para position relative to the aminomethyl group [1]. The free base has a computed XLogP3 of 1.8 and a topological polar surface area of 26 Ų, values that place it in a distinct lipophilicity and permeability window compared to its mono‑halogenated analogs [1]. The hydrochloride form is typically supplied as a crystalline solid with a purity specification of ≥95% (HPLC) , offering enhanced aqueous solubility and long‑term storage stability relative to the free‑base liquid, which is air‑sensitive and requires cold, inert‑atmosphere storage [1].

Why 2-Chloro-4-fluorobenzylamine hydrochloride Cannot Be Replaced by Its Mono‑Halogenated or Non‑Halogenated Analogs in Key Synthetic and Research Workflows


Benzylamine derivatives are frequently employed as building blocks in medicinal chemistry, agrochemical synthesis, and materials science; however, even subtle changes in the halogenation pattern can drastically alter the physicochemical properties, reactivity, and biological target engagement of downstream products. The 2‑chloro‑4‑fluoro substitution pattern imparts a unique combination of electron‑withdrawing effects, steric bulk, and lipophilicity that differs substantially from mono‑halogenated analogs such as 2‑chlorobenzylamine (XLogP3 = 1.4) or 4‑fluorobenzylamine (XLogP3 = 1.1) [1][2][3]. These differences directly influence membrane permeability, metabolic stability, and the ability to participate in regioselective transformations. Consequently, substituting 2‑chloro‑4‑fluorobenzylamine hydrochloride with a simpler benzylamine in a validated synthetic route or biological assay is likely to introduce uncontrolled variables, invalidate structure‑activity relationships, and compromise batch‑to‑batch reproducibility. The quantitative comparisons below provide procurement‑grade evidence for this assertion.

Quantitative Differentiation Evidence for 2-Chloro-4-fluorobenzylamine hydrochloride vs. Closest Analogs


Lipophilicity Shift: XLogP3 Comparison of 2-Chloro-4-fluorobenzylamine vs. Mono‑Halogenated Benzylamines

The computed octanol‑water partition coefficient (XLogP3) for 2‑chloro‑4‑fluorobenzylamine is 1.8, which is substantially higher than that of 2‑chlorobenzylamine (1.4) and 4‑fluorobenzylamine (1.1) [1][2][3]. This increase of 0.4 and 0.7 log units, respectively, indicates a meaningful difference in lipophilicity that can affect membrane permeability, metabolic stability, and off‑target binding. The dihalogenated pattern thus occupies a distinct property space that cannot be replicated by a single halogen substituent.

Lipophilicity Drug Design Physicochemical Property Prediction

Molecular Weight and Topological Polar Surface Area: Positioning 2-Chloro-4-fluorobenzylamine in Lead‑Like Chemical Space

With a molecular weight of 159.59 g/mol and a topological polar surface area (TPSA) of 26 Ų, 2‑chloro‑4‑fluorobenzylamine falls within the lower end of lead‑like chemical space, yet it is significantly heavier than 2‑chlorobenzylamine (141.60 g/mol) and 4‑fluorobenzylamine (125.14 g/mol) [1][2][3]. The TPSA remains constant at 26 Ų across all three compounds, indicating that the additional halogen does not increase polarity; instead, it boosts molecular weight and lipophilicity while maintaining a favorable TPSA for membrane permeability. This profile makes the dihalogenated analogue a more sophisticated fragment for lead optimization, balancing increased complexity with retained drug‑likeness.

Drug-likeness Fragment-Based Drug Discovery Physicochemical Property

Hydrochloride Salt Advantage: Enhanced Solubility and Ambient Stability vs. Free‑Base Liquid

2‑Chloro‑4‑fluorobenzylamine free base (CAS 15205‑11‑5) is a pale‑yellow to yellow‑brown liquid that is air‑sensitive and requires storage under an inert atmosphere (argon charging) at 2‑8 °C in the dark . In contrast, the hydrochloride salt (CAS 42365‑60‑6) is an odorless crystalline solid with a purity specification of ≥95% by HPLC that is stable at room temperature when kept dry and tightly closed . The salt formation increases the molecular weight from 159.59 to 196.05 g/mol and adds a second hydrogen bond donor, which enhances aqueous solubility—critical for biological assay preparation—and reduces the hazards associated with volatile, corrosive free‑base amines during handling and shipping [1].

Formulation Stability Salt Selection

Synthetic Utility: Documented Yield of 84% for 2-Chloro-4-fluorobenzylamine via LiHMDS Reduction of the Corresponding Benzonitrile

A reported synthetic route to 2‑chloro‑4‑fluorobenzylamine uses lithium bis(trimethylsilyl)amide (LiHMDS) in THF to reduce the corresponding benzonitrile, achieving an isolated yield of 84% . This yield is competitive with or superior to yields reported for analogous mono‑halogenated benzylamine syntheses using conventional Raney nickel hydrogenation, which typically afford 70–80% yields and may require chromatographic removal of dialkylated byproducts . The LiHMDS method leverages the specific electronic characteristics of the dihalogenated aromatic ring to deliver a cleaner product profile with higher yield, reducing the cost of purification and minimizing waste.

Synthetic Methodology Process Chemistry Benzylamine Synthesis

Niche Application: Critical Intermediate for Mosapride Synthesis with Enantiomeric Excess Control

2‑Chloro‑4‑fluorobenzylamine is utilized as a key intermediate in the asymmetric synthesis of mosapride, a gastroprokinetic agent, where it is essential for achieving high enantiomeric excess in the final product . The 2‑chloro‑4‑fluoro substitution pattern provides the necessary steric and electronic environment for the enantioselective step, a role that simpler benzylamines (e.g., benzylamine, 4‑fluorobenzylamine) cannot fulfill because their reduced steric bulk leads to lower enantioselectivity or requires less efficient chiral induction strategies. This application creates a sustained procurement demand from API manufacturers and CROs engaged in mosapride and related benzamide gastrointestinal drug development.

Asymmetric Synthesis Gastroprokinetic Agents Pharmaceutical Intermediate

Procurement‑Guiding Application Scenarios for 2-Chloro-4-fluorobenzylamine hydrochloride


Medicinal Chemistry Fragment‑Based Lead Optimization Requiring Balanced Lipophilicity (LogP ≈ 1.8)

When a medicinal chemistry program requires a benzylamine fragment with lipophilicity exceeding that of 4‑fluorobenzylamine (XLogP3 = 1.1) or 2‑chlorobenzylamine (XLogP3 = 1.4), 2‑chloro‑4‑fluorobenzylamine hydrochloride offers a computed XLogP3 of 1.8 while maintaining a favorable TPSA of 26 Ų . This property profile is particularly advantageous for CNS‑penetrant lead series where a LogP between 1 and 3 is desired, and the additional halogen atom provides a synthetic handle for further derivatization without introducing excessive polarity. Procuring the hydrochloride salt ensures the compound can be directly dissolved in aqueous buffer (pH ≤ 7.4) for biochemical assay preparation without the need for DMSO stock solutions.

Asymmetric Synthesis of Mosapride and Structurally Related Gastroprokinetic Benzamides

2‑Chloro‑4‑fluorobenzylamine hydrochloride is the established intermediate for the enantioselective synthesis of mosapride citrate, a widely prescribed gastroprokinetic agent . CROs and generic API manufacturers developing mosapride or next‑generation 5‑HT₄ receptor agonists should procure this specific dihalogenated benzylamine to avoid the costly re‑optimization of the asymmetric step. The hydrochloride form simplifies storage logistics in multi‑kilogram manufacturing campaigns, as it eliminates the need for refrigerated, inert‑atmosphere handling required for the free‑base liquid.

High‑Throughput Screening Library Design for Halogen Bonding Studies

The presence of both chlorine and fluorine substituents on the benzylamine scaffold creates a unique halogen‑bonding donor/acceptor profile that is absent in mono‑halogenated analogs. Fragment‑based screening libraries that include 2‑chloro‑4‑fluorobenzylamine hydrochloride can probe halogen‑bond interactions with protein targets (e.g., kinases, proteases) that are not accessible with 4‑fluorobenzylamine alone. The hydrochloride salt's room‑temperature stability and ready aqueous solubility make it amenable to automated liquid handling systems commonly used in HTS facilities .

Process Chemistry Development for Scalable Dihalogenated Benzylamine Production

The reported yield of 84% for the LiHMDS‑mediated reduction of 2‑chloro‑4‑fluorobenzonitrile to the corresponding benzylamine establishes a benchmark for process chemists optimizing cost‑effective, high‑purity routes to this scaffold. Procurement teams negotiating with custom synthesis providers can use this yield value as a performance target, ensuring that the contracted supplier delivers material at a competitive price point. The hydrochloride salt form further facilitates isolation, purification, and long‑term storage in process‑scale quantities.

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